Ethyl 3-benzyloxy-alpha-cyanocinnamate
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Overview
Description
Ethyl 3-benzyloxy-alpha-cyanocinnamate is an organic compound with the molecular formula C19H17NO3 It is a derivative of cinnamic acid, characterized by the presence of a benzyloxy group and a cyano group attached to the alpha position of the cinnamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-benzyloxy-alpha-cyanocinnamate can be synthesized through several synthetic routes. One common method involves the Knoevenagel condensation reaction between benzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyloxy-alpha-cyanocinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-benzyloxy-alpha-cyanocinnamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-benzyloxy-alpha-cyanocinnamate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or inhibit key enzymes in microbial cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Ethyl 3-benzyloxy-alpha-cyanocinnamate can be compared with other similar compounds, such as:
- Ethyl 4-benzyloxy-alpha-cyano-3-methoxycinnamate
- Ethyl 4-acetamido-alpha-cyanocinnamate
- Ethyl 2-chloro-alpha-cyanocinnamate
- Methyl 4-chloro-alpha-cyanocinnamate
- Methyl alpha-cyanocinnamate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group at the 3-position and the cyano group at the alpha position differentiates it from other cinnamate derivatives, making it a valuable compound for various research applications .
Properties
CAS No. |
116592-70-2 |
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Molecular Formula |
C19H17NO3 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H17NO3/c1-2-22-19(21)17(13-20)11-16-9-6-10-18(12-16)23-14-15-7-4-3-5-8-15/h3-12H,2,14H2,1H3 |
InChI Key |
KWSZCNMJXKZKTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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